molecular formula C15H14N4O2S B2647197 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 946260-22-6

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2647197
CAS No.: 946260-22-6
M. Wt: 314.36
InChI Key: KHPFPONXABAKRR-UHFFFAOYSA-N
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Description

The compound “4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a thiadiazole group, which is a type of organic compound that includes a five-membered ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and thiadiazole groups would likely contribute to the compound’s aromaticity, which could affect its chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, polarity, and aromaticity. These could affect properties such as the compound’s solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antitumor Evaluation

Quinoline derivatives have been synthesized and evaluated for their antitumor activities. Studies show that certain structural features, including positive charge density, basic side chains, and conformational flexibility, are essential for significant antitumor activity. The synthesis methods and the structural activity relationship are crucial in the development of quinoline-based antitumor agents (Alvarez-Ibarra et al., 1997).

Photocatalytic and Magnetic Properties

Quinoline-imidazole-monoamide ligands have been used to construct octamolybdate complexes with notable electrocatalytic, photocatalytic, and magnetic properties. These complexes demonstrate significant potential in sensing and degradation of organic pollutants, showcasing the utility of quinoline derivatives in environmental applications (Li et al., 2020).

Antimicrobial Agents

The reaction of quinoline derivatives with various agents has led to the synthesis of compounds with potential as antimicrobial agents. These derivatives exhibit activity against a range of bacterial and fungal pathogens, highlighting the importance of quinoline structures in the development of new antimicrobial drugs (Holla et al., 2006).

Carbonic Anhydrase Inhibitors

Novel quinoline-2-carboxamides have been synthesized and shown to inhibit carbonic anhydrase, a critical enzyme involved in various physiological processes. These inhibitors have potential therapeutic applications in conditions like glaucoma, epilepsy, and diuretic issues (Thacker et al., 2019).

Diuretic Properties

Certain pyrroloquinoline derivatives exhibit strong diuretic properties and are being investigated as new remedies for hypertension. The study of their polymorphic modifications is essential for understanding the relationship between their structural characteristics and biological activities (Shishkina et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can be influenced by factors such as the compound’s structure, charge, and hydrophobicity. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying its physical and chemical properties, its reactivity, and its interactions with other compounds .

Properties

IUPAC Name

4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8(2)14-18-19-15(22-14)17-13(21)10-7-16-11-6-4-3-5-9(11)12(10)20/h3-8H,1-2H3,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPFPONXABAKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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